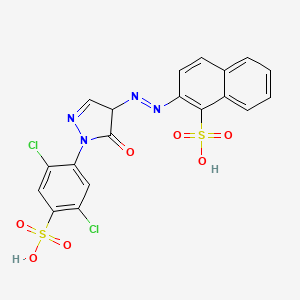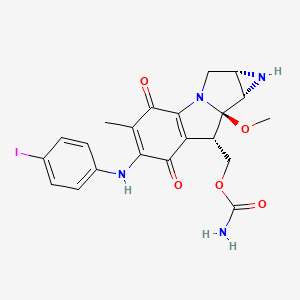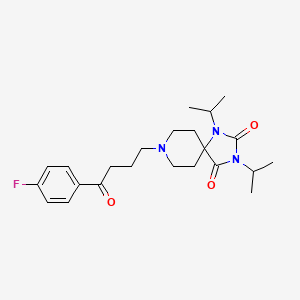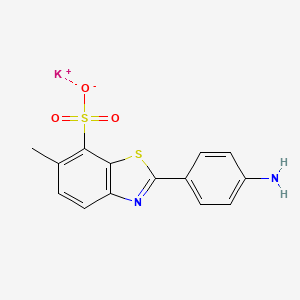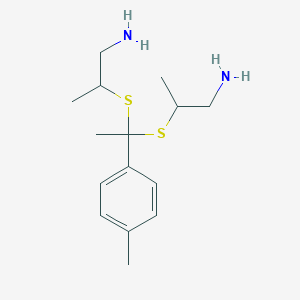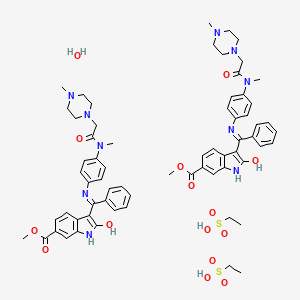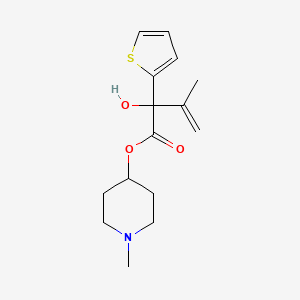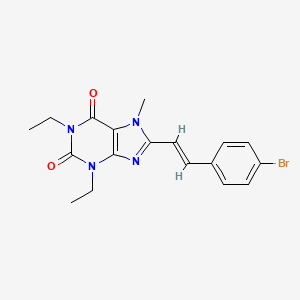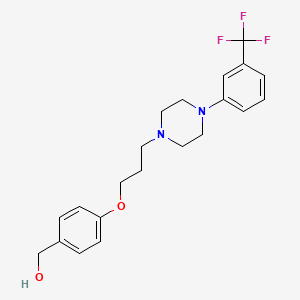
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds contain a benzene ring substituted with one or more trifluoromethyl groups. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves multiple steps. One common method includes the reaction of 4-(3-(trifluoromethyl)phenyl)-1-piperazine with benzenemethanol under specific conditions to form the desired compound. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of materials with unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Benzenemethanol, 4-(3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)propoxy)- can be compared with other trifluoromethylbenzenes, such as:
4-(trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but differs in its functional groups and overall structure.
4-(trifluoromethyl)benzyl alcohol: Similar in containing a trifluoromethyl group, but with different chemical properties and applications.
Eigenschaften
CAS-Nummer |
119321-50-5 |
|---|---|
Molekularformel |
C21H25F3N2O2 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
[4-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]methanol |
InChI |
InChI=1S/C21H25F3N2O2/c22-21(23,24)18-3-1-4-19(15-18)26-12-10-25(11-13-26)9-2-14-28-20-7-5-17(16-27)6-8-20/h1,3-8,15,27H,2,9-14,16H2 |
InChI-Schlüssel |
PWPUQWPVRWROSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)CO)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


